![molecular formula C22H38CoO4 B1143892 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) CAS No. 13986-53-3](/img/structure/B1143892.png)
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II)
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説明
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) is an organometallic cobalt compound used as a precursor material for nanomaterial synthesis and thin film deposition . It has a molecular formula of C22H38CoO4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) include a boiling point of 72-73 °C/6 mmHg and a density of 0.883 g/mL at 25 °C .科学的研究の応用
1. Precursor Material for Nanomaterial Synthesis and Thin Film Deposition “Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II)” is an organometallic cobalt compound used as a precursor material for nanomaterial synthesis and thin film deposition .
Metal-Organic Chemical Vapor Deposition (MOCVD)
This compound has been used in the MOCVD technique, which is a promising process for high-temperature superconductor YBa2Cu3O7−δ (YBCO) preparation . The evaporation characteristics and thermostability of this compound during the whole process will decide the quality and reproducible results of YBCO film .
Synthesis and Characterization
The compound can be synthesized and its structure can be identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .
4. Investigation of Thermal Properties and Kinetics of Decomposition The thermal properties and the kinetics of decomposition of this compound can be systematically investigated by nonisothermal thermogravimetric analysis methods .
5. Evaluation of Average Apparent Activation Energy The average apparent activation energy of the evaporation process can be evaluated by the Ozawa, Kissinger, and Friedman methods .
Estimation of Possible Conversion Function
The possible conversion function can be estimated through the Coats–Redfern method to characterize the evaporation patterns .
特性
IUPAC Name |
cobalt(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Co/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQGKVCRZSKSEK-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38CoO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724535 |
Source
|
Record name | Cobalt(2+) bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) | |
CAS RN |
13986-53-3 |
Source
|
Record name | Cobalt(2+) bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13986-53-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) suitable for thin film deposition using Radical-Enhanced Atomic Layer Deposition (RE-ALD)?
A1: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) is a volatile organometallic compound, a crucial characteristic for its use as a precursor in ALD processes. When combined with an oxidizing agent like atomic oxygen in a RE-ALD setup, it allows for the controlled layer-by-layer deposition of cobalt oxide within the thin film. [] This control is vital for achieving precise film thicknesses and compositions, which directly influence the final material properties.
Q2: How does the use of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) in the RE-ALD process affect the magnetic properties of the resulting CoFe2O4 thin films?
A2: The RE-ALD process, utilizing Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) along with other precursors, allows for the synthesis of CoFe2O4 thin films with controllable thickness and microstructure. [] This control is directly linked to the film's magnetic properties. For instance, thinner films fabricated through this method exhibit enhanced magnetic anisotropy compared to thicker counterparts. Furthermore, the annealing temperature after deposition significantly impacts the magnetic behavior. Higher annealing temperatures lead to improved overall magnetic strength, indicated by higher saturation magnetization values. [] This control over magnetic properties is crucial for tailoring the material for specific applications in spintronics or magnetic storage devices.
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